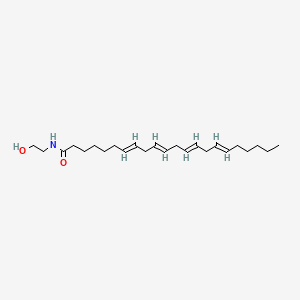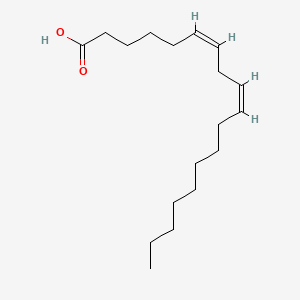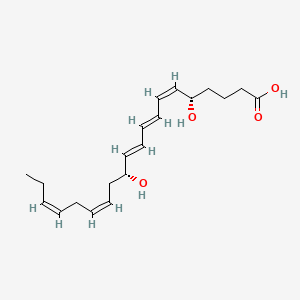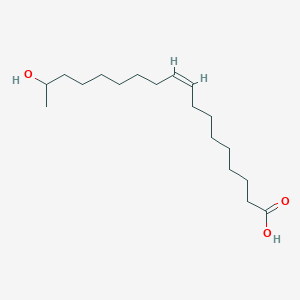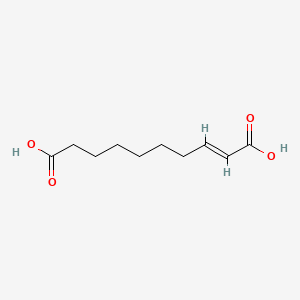
2-癸烯二酸
描述
(E)-dec-2-enedioic acid is a chemical compound classified as a fatty acid and a dicarboxylic acid. It is a constituent of honey, present in high concentrations in sugar-fed honey but only in trace amounts in natural honey . This compound is also found in the fungus Aspergillus unilateralis . It has a chemical formula of C10H16O4 and a molar mass of 200.234 g·mol−1 .
科学研究应用
(E)-dec-2-enedioic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various chemical intermediates and compounds.
Biology: It is studied for its role in biological systems, including its presence in honey and fungi.
Industry: It is used in the production of nylon, preservatives, lubricants, plasticizers, fragrances, and cosmetics
作用机制
Target of Action
2-Decenedioic acid is a chemical compound classified as a fatty acid and a dicarboxylic acid The primary targets of 2-decenedioic acid are not explicitly mentioned in the available literature
Mode of Action
It’s known that fatty acids can interact with various cellular targets, including enzymes and receptors, and can be incorporated into cell membranes, affecting their fluidity and function .
Biochemical Pathways
One study suggests that the major fatty acids in royal jelly, which include 2-decenedioic acid, are metabolized to dicarboxylate . This indicates that 2-decenedioic acid may be involved in lipid metabolism pathways.
Pharmacokinetics
A study on the pharmacokinetics of medium-chain fatty acids in royal jelly, which includes 2-decenedioic acid, found that these fatty acids are absorbed into the circulation after oral administration . The absorption of these fatty acids increased with enzyme treatment . The area under the concentration (AUC) of 2-decenedioic acid was 2500.05 ± 569.58 ng h mL −1 , indicating its presence in the bloodstream over time. The values of AUC and urinary excretion of these metabolites were dose-dependent .
Result of Action
Fatty acids, in general, can have various effects on cells, including altering membrane properties, modulating inflammatory responses, and providing energy sources .
生化分析
Biochemical Properties
2E-Decenedioic acid plays a significant role in biochemical reactions. It is involved in the metabolism of fatty acids and dicarboxylic acids. The compound interacts with various enzymes, including acyl-CoA dehydrogenases and enoyl-CoA hydratases, which are crucial for the β-oxidation pathway of fatty acids . These interactions facilitate the breakdown of fatty acids into acetyl-CoA, which can then enter the citric acid cycle for energy production. Additionally, 2E-Decenedioic acid can interact with proteins involved in lipid metabolism, influencing the overall metabolic flux and energy balance within cells.
Cellular Effects
2E-Decenedioic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in lipid metabolism and energy homeostasis . In cellular models, 2E-Decenedioic acid can alter the activity of key signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy status. These effects can lead to changes in cellular metabolism, including increased fatty acid oxidation and reduced lipid accumulation.
Molecular Mechanism
The molecular mechanism of action of 2E-Decenedioic acid involves its interactions with various biomolecules. The compound can bind to specific enzymes, such as acyl-CoA dehydrogenases, and modulate their activity . This binding can result in the inhibition or activation of these enzymes, leading to changes in metabolic pathways. Additionally, 2E-Decenedioic acid can influence gene expression by acting as a ligand for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate the transcription of genes involved in lipid metabolism . These interactions at the molecular level contribute to the compound’s overall effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2E-Decenedioic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2E-Decenedioic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 2E-Decenedioic acid in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular function, including alterations in lipid metabolism and energy homeostasis. These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of 2E-Decenedioic acid can vary with different dosages in animal models. At low doses, the compound has been shown to enhance fatty acid oxidation and improve metabolic health . At higher doses, 2E-Decenedioic acid can exhibit toxic or adverse effects, including liver damage and oxidative stress. These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high-dose exposure.
Metabolic Pathways
2E-Decenedioic acid is involved in several metabolic pathways, including the β-oxidation pathway of fatty acids. The compound interacts with enzymes such as acyl-CoA dehydrogenases and enoyl-CoA hydratases, which facilitate the breakdown of fatty acids into acetyl-CoA . This process is essential for energy production and maintaining metabolic homeostasis. Additionally, 2E-Decenedioic acid can influence other metabolic pathways, such as the citric acid cycle and the glyoxylate cycle, by modulating the activity of key enzymes and altering metabolite levels .
Transport and Distribution
The transport and distribution of 2E-Decenedioic acid within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by fatty acid transport proteins (FATPs) and incorporated into cellular lipid pools . Once inside the cell, 2E-Decenedioic acid can interact with intracellular binding proteins, such as fatty acid-binding proteins (FABPs), which facilitate its distribution to various cellular compartments. These interactions influence the compound’s localization and accumulation within cells, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 2E-Decenedioic acid is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as mitochondria and peroxisomes, where it participates in fatty acid metabolism . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, can direct 2E-Decenedioic acid to these organelles. The localization of the compound within these compartments allows it to interact with key enzymes and proteins involved in metabolic processes, enhancing its overall efficacy and impact on cellular function.
准备方法
The synthesis of (E)-dec-2-enedioic acid can be achieved through the dehydrobromination of the diethyl ester of 2-bromodecane-1,10-dioic acid. This process involves treating the diethyl ester with dry sodium bicarbonate in hexamethylphosphoramide at 100-110°C . Another method involves using lithium carbonate in the presence of lithium bromide in dimethylformamide . Industrial production methods include the biocatalytic conversion of decanoic acid to trans-2-decenoic acid using engineered Escherichia coli .
化学反应分析
(E)-dec-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other forms of decenedioic acids.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include bromine, sodium bicarbonate, lithium carbonate, and various solvents like hexamethylphosphoramide and dimethylformamide . Major products formed from these reactions include different esters and acids, such as the diethyl ester of 2E-decenoic acid .
相似化合物的比较
(E)-dec-2-enedioic acid can be compared with other similar compounds such as:
2E-Dodecenedioic acid: Another medium-chain fatty acid with similar properties and applications.
2E-Nonenedioic acid: A shorter-chain fatty acid with comparable chemical behavior.
Sebacic acid: A dicarboxylic acid used in similar industrial applications.
属性
IUPAC Name |
(E)-dec-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h5,7H,1-4,6,8H2,(H,11,12)(H,13,14)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNMWLWTZWWEIE-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCC(=O)O)CC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031664 | |
| Record name | 2-Decenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37443-67-7 | |
| Record name | (E)-2-Decenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37443-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dec-2-enedioic acid, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037443677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Decenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEC-2-ENEDIOIC ACID, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS66U78RBR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-{4-[(3-methylbenzyl)oxy]phenyl}methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1235158.png)


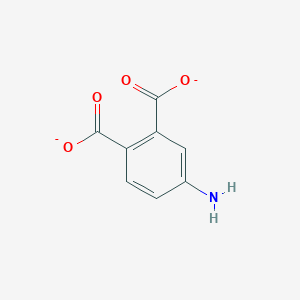
![N-(2-methylcyclohexyl)-5-phenyl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1235165.png)
![2-[[3-[2-(diethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1235166.png)
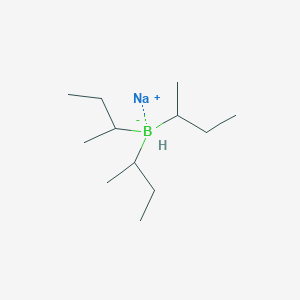

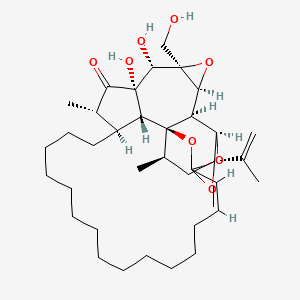
![4-[[[3-(2-Fluorophenyl)-1-methyl-5-thieno[2,3-c]pyrazolyl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235176.png)
